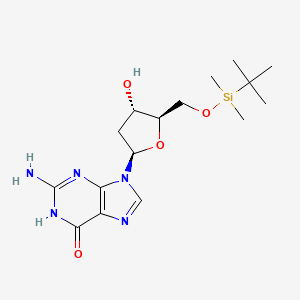

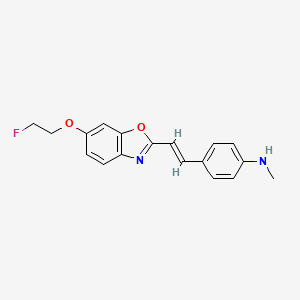

![molecular formula C44H32CoN8 B3182432 Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline CAS No. 67201-98-3](/img/structure/B3182432.png)

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

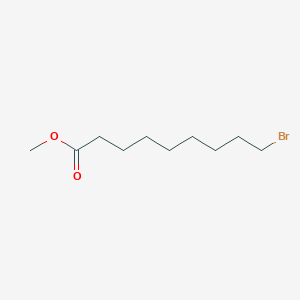

“Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline”, also known as 5,10,15,20-Tetrakis-(4-aminophenyl)-porphyrin-Co-(II), is a porphyrin-based complex . It has the molecular formula C44H32CoN8 .

Synthesis Analysis

The synthesis of similar cobalt porphyrin complexes has been reported in the literature . For instance, a new porphyrin and its cobalt complex were synthesized in good and quantitative yields. The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-v .Molecular Structure Analysis

The molecular structure of this compound includes a cobalt ion coordinated to a porphyrin ring, which is further substituted with 4-aminophenyl groups .Chemical Reactions Analysis

This compound has been used as a building block for the assembly of a covalent organic framework (COF). The resulting material showed greatly enhanced activity for the aqueous electrochemical reduction of CO2 to CO .Applications De Recherche Scientifique

Electropolymerization Applications

- Electropolymerization of cobalto(5,10,15-tris(4-aminophenyl)-20-phenylporphyrin) is used for the electrochemical detection of antioxidants like Antipyrine in pharmaceuticals. This method offers a detection limit of approximately 74 μM (Anandan, Manivel, Asiri, & Wu, 2015).

Spectroscopic Characterization and Catalytic Activity

- Cobalt porphyrins have been synthesized and characterized spectroscopically for catalytic activity towards dioxygen reduction. This process involves cobalt(II) derivatives of meso-tetraphenyl and tetrapyridyl porphyrins, contributing significantly to the understanding of their catalytic behavior (Guilard, Barbe, Dong, & Qiu, 2010).

Structural Studies and Complex Formation

- Studies on cobalt(III) porphyrins, specifically complexes with amino acids, have provided insights into the conformation of these complexes, expanding the understanding of metalloporphyrin structures (Mikros, Gaudemer, & Gaudemer, 1991).

NO2 Sensing Capability

- Cobalt(II) porphyrin molecules have been shown to possess NO2 sensing capabilities when assembled on a silica substrate. This discovery is vital for developing sensitive detection systems for various applications (Gulino, Mineo, & Fragalà, 2008).

Electrocatalytic Properties

- Chemically polymerized films of cobalt tetrakis(o-aminophenyl)porphyrins demonstrate electrocatalytic properties, particularly in the reduction of oxygen and other reactions. This research contributes to the development of more efficient electrocatalytic materials and processes (Hayon, Raveh, & Bettelheim, 1993).

Electron Transfer and Coordination Reactions

- Studies on cobalt tetra(aminophenyl)porphyrins covalently bonded to carbon electrodes have provided valuable insights into electron transfer mechanisms and axial coordination reactions. This research is crucial for understanding and improving electrochemical processes (Jester, Rocklin, & Murray, 1980).

Polymeric Optical Sensors

- Cobalt(III) corrole and rhodium(III) porphyrin have been used as ionophores in polymeric optical sensors for selective and sensitive nitrite detection. This application is significant in environmental monitoring and analysis (Yang, Wo, & Meyerhoff, 2014).

CO2/Epoxide Copolymerization

- Cobalt(III) chloride porphyrin complexes have been explored for their reactivity in CO2/epoxide coupling and copolymerization. This application is particularly relevant in polymer chemistry and material science (Anderson, Vagin, Xia, Jin, & Rieger, 2012).

Self-Assembled Films for Corrosion Inhibition

- Self-assembled molecular films of cobalt porphyrins with amine groups have been investigated for their influence on corrosion inhibition and electrocatalytic activity. This research has implications for material protection and surface engineering (Lokesh, Keersmaecker, & Adriaens, 2012).

Electropolymerization and Copolymer Formation

- The simultaneous electropolymerization of porphyrins and aniline derivatives has been explored, revealing interesting properties and applications in the field of polymer science and electrochemistry (Arce, Río, Ruíz-León, Vélez, Isaacs, Valle, & Aguirre, 2012).

Mécanisme D'action

Target of Action

The primary target of the compound, also known as Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline, is the catalytic degradation of dyes . This compound, a porphyrin-based complex with cobalt at the center, has been synthesized and used in the degradation of methylene blue (MB) and crystal violet (CV) dyes .

Mode of Action

The compound interacts with its targets through a catalytic process. It has been shown to be effective in the decolorization of dyes in the presence of H2O2 . The compound’s electrochemical behaviors were examined using cyclic voltammetry (CV), and its dielectric properties were investigated as a function of temperature and frequency .

Biochemical Pathways

The compound affects the biochemical pathway involved in the degradation of dyes. It acts as a catalyst in this process, accelerating the breakdown of the dye molecules . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

Kinetic experiments were studied by stirring a series of flasks enclosing a solution of methylene blue with the compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the compound’s action is the degradation of dyes. The compound has been shown to be effective in the decolorization of methylene blue (MB) and crystal violet (CV) dyes . This suggests that the compound could potentially be used in applications where dye degradation is required.

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the temperature and frequency can affect the compound’s dielectric properties . Additionally, the presence of H2O2 is necessary for the compound to effectively degrade dyes

Orientations Futures

Propriétés

IUPAC Name |

cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDNQHGERDVCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Co+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32CoN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

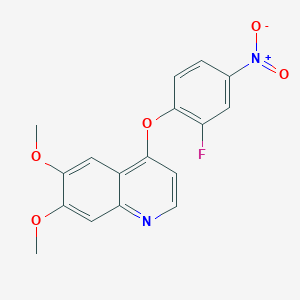

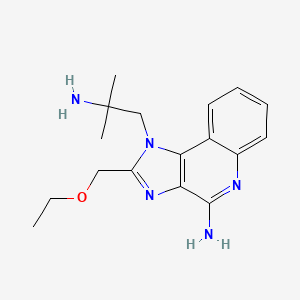

![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)

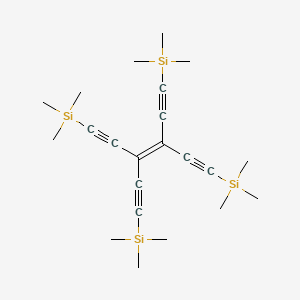

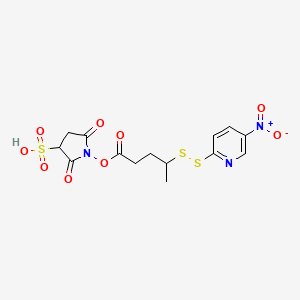

![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)

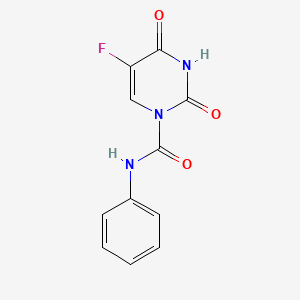

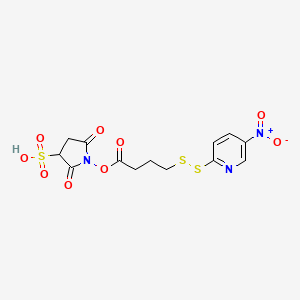

![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)

![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)